

3-Bromo-2,6-difluorostyrene chemical structure and properties

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Compound of Interest

Compound Name: 3-Bromo-2,6-difluorostyrene

Cat. No.: B15205342

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An In-depth Technical Guide to 3-Bromo-2,6-difluorostyrene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **3-Bromo-2,6-difluorostyrene** is not readily available in the public domain. This guide has been compiled by leveraging established principles of organic chemistry and drawing inferences from data on structurally analogous compounds.

Chemical Structure and Properties

3-Bromo-2,6-difluorostyrene is an organohalogen compound featuring a styrene backbone substituted with a bromine atom and two fluorine atoms on the phenyl ring. The strategic placement of these halogens is anticipated to significantly influence the molecule's reactivity and physicochemical properties.

Chemical Structure:

Caption: Chemical structure of **3-Bromo-2,6-difluorostyrene**.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value/Information	Basis of Prediction
Molecular Formula	C ₈ H ₅ BrF ₂	Based on chemical structure
Molecular Weight	220.03 g/mol	Calculated from atomic weights
Appearance	Likely a colorless to pale yellow liquid or low-melting solid	General properties of similar substituted styrenes
Boiling Point	Estimated to be in the range of 180-220 °C	Inferred from boiling points of bromodifluorobenzenes and substituted styrenes
Melting Point	Not readily predictable; likely below room temperature	Inferred from related compounds
Solubility	Insoluble in water; soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents)	General solubility of non-polar organic compounds
Density	Expected to be greater than 1 g/mL	Presence of bromine and fluorine atoms increases density

Spectroscopic Properties (Predicted)

The following table summarizes the expected spectroscopic characteristics for **3-Bromo-2,6-difluorostyrene**, which are crucial for its identification and characterization.

Table 2: Predicted Spectroscopic Data

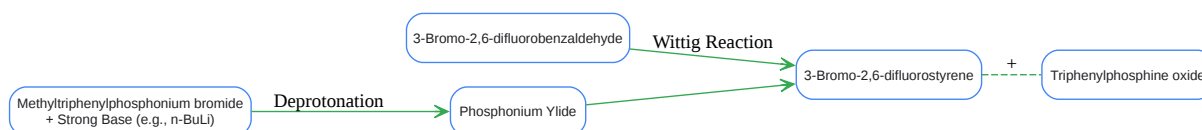
Technique	Expected Chemical Shifts (δ) / Frequencies (cm^{-1}) / m/z	Key Features and Interpretation
^1H NMR	Vinyl protons: 5.5-7.0 ppm; Aromatic protons: 6.8-7.5 ppm	The vinyl group will likely show complex splitting patterns (dd or ddt). The two aromatic protons will appear as a multiplet.
^{13}C NMR	Aromatic carbons: 110-160 ppm; Vinyl carbons: 110-140 ppm	Carbon atoms attached to fluorine will show characteristic C-F coupling. The carbon attached to bromine will be in the lower field region of the aromatic signals.
^{19}F NMR	-100 to -140 ppm (relative to CFCl_3)	Two distinct signals for the two fluorine atoms are expected due to their different chemical environments, unless accidental equivalence occurs.
IR Spectroscopy	C=C (vinyl): $\sim 1630\text{ cm}^{-1}$; C=C (aromatic): $\sim 1580, 1470\text{ cm}^{-1}$; C-F: $\sim 1200\text{-}1300\text{ cm}^{-1}$; C-Br: $\sim 500\text{-}650\text{ cm}^{-1}$	The spectrum will be characterized by the stretching vibrations of the vinyl and aromatic C=C bonds, as well as the strong C-F and C-Br stretches.
Mass Spectrometry	Molecular ion (M^+) peak at m/z ~ 220 and 222 (approx. 1:1 ratio)	The isotopic pattern of bromine (^{79}Br and ^{81}Br) will result in two molecular ion peaks of nearly equal intensity.

Potential Synthesis and Experimental Protocols

While a specific, validated synthesis for **3-Bromo-2,6-difluorostyrene** is not documented, a plausible and common synthetic route would involve the Wittig reaction.^{[1][2]} This powerful

method is widely used for the formation of carbon-carbon double bonds.[1][2]

Proposed Synthetic Pathway: Wittig Reaction



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Caption: Proposed Wittig reaction for the synthesis of **3-Bromo-2,6-difluorostyrene**.

Detailed Experimental Protocol (Hypothetical)

- Preparation of the Phosphonium Ylide:
 - In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add a solution of a strong base, such as n-butyllithium in hexanes, dropwise with vigorous stirring.
 - Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.
- Wittig Reaction:
 - Cool the ylide solution back down to 0 °C.
 - In a separate flask, dissolve 3-Bromo-2,6-difluorobenzaldehyde in anhydrous THF.
 - Add the aldehyde solution dropwise to the ylide solution.

- After the addition is complete, allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
- Workup and Purification:
 - Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
 - Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
 - The crude product will contain the desired styrene and triphenylphosphine oxide. Purify the crude mixture using column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes or a hexane/ethyl acetate gradient).
- Characterization:
 - Confirm the identity and purity of the isolated product using the spectroscopic techniques outlined in Table 2 (NMR, IR, MS).

Reactivity and Potential Applications

The chemical reactivity of **3-Bromo-2,6-difluorostyrene** is dictated by the interplay of its functional groups: the vinyl group and the substituted aromatic ring.

Reactivity of the Vinyl Group:

- Polymerization: Like other styrenes, it can undergo radical, cationic, or anionic polymerization to form poly(**3-bromo-2,6-difluorostyrene**). The properties of this polymer would be influenced by the bulky and electron-withdrawing substituents.
- Electrophilic Addition: The double bond can react with electrophiles such as halogens (Br_2 , Cl_2) and hydrohalic acids (HBr , HCl).

- **Catalytic Hydrogenation:** The vinyl group can be reduced to an ethyl group using hydrogen gas and a catalyst (e.g., Pd/C).

Reactivity of the Aromatic Ring:

- **Nucleophilic Aromatic Substitution:** The presence of two electron-withdrawing fluorine atoms ortho to the bromine atom makes the aromatic ring electron-deficient. This could potentially facilitate nucleophilic aromatic substitution, although the steric hindrance from the adjacent fluorine might be a factor. Aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides.^{[3][4]}
- **Cross-Coupling Reactions:** The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at the 3-position. This makes it a potentially valuable building block in organic synthesis.

Potential Applications:

- **Monomer for Specialty Polymers:** Its polymerization could lead to materials with unique properties, such as high refractive index, thermal stability, or flame retardancy, due to the presence of bromine.^{[5][6][7]}
- **Intermediate in Organic Synthesis:** As a functionalized styrene, it can serve as a precursor for more complex molecules in the pharmaceutical, agrochemical, and materials science industries.
- **Fragment in Drug Discovery:** The substituted phenyl ring is a common motif in bioactive molecules. This compound could be used in fragment-based drug discovery programs.

Safety and Handling

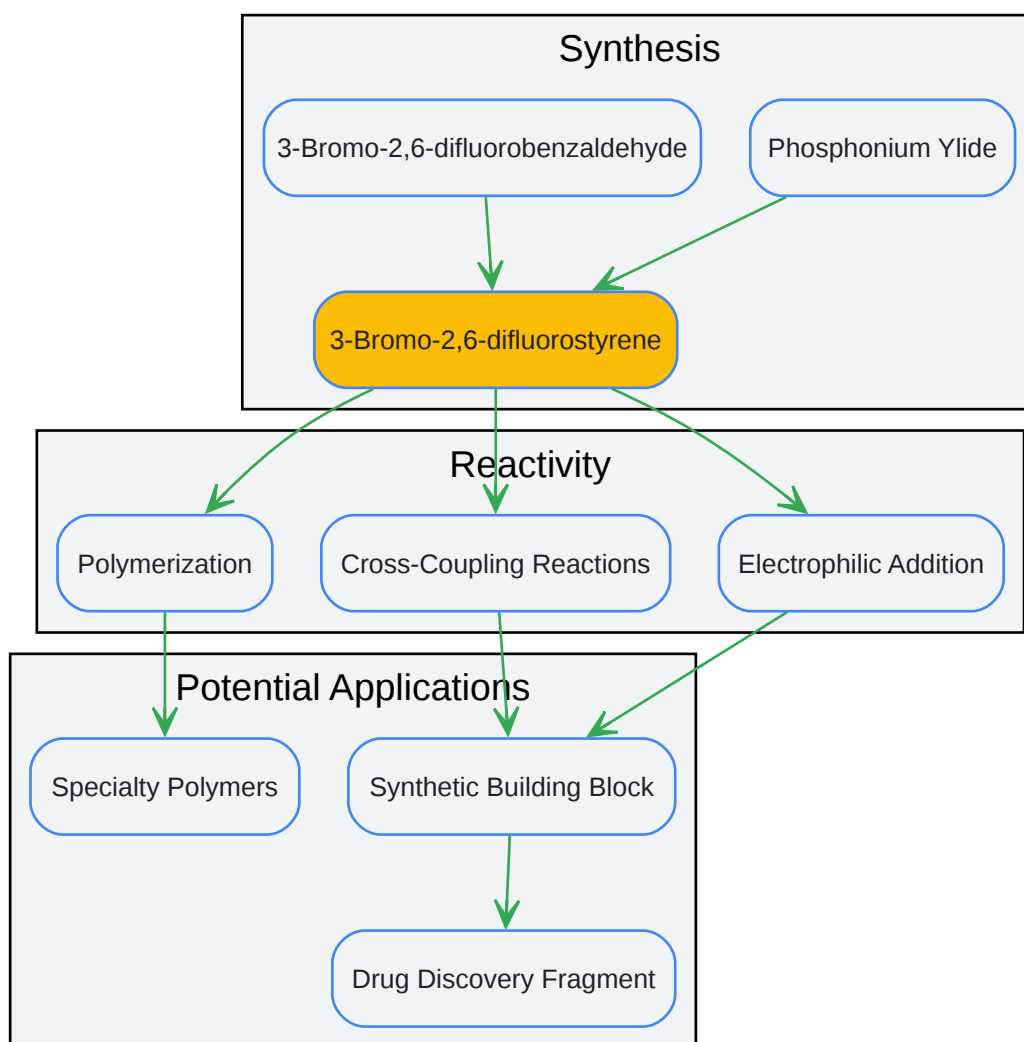
While specific toxicity data for **3-Bromo-2,6-difluorostyrene** is unavailable, it should be handled with the standard precautions for organohalogen compounds.

- **General Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- **Toxicity:** Assumed to be harmful if inhaled, ingested, or absorbed through the skin. Organobromine compounds can have varying levels of toxicity.
- **Flammability:** Likely combustible. Keep away from heat, sparks, and open flames.
- **Storage:** Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Logical Relationships in Synthesis and Reactivity

The following diagram illustrates the logical flow from starting materials to the target compound and its subsequent potential transformations.



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Caption: Logical workflow from synthesis to potential applications.

This guide provides a comprehensive overview of the predicted properties, synthesis, and potential applications of **3-Bromo-2,6-difluorostyrene** based on existing chemical knowledge. Experimental validation of these predictions is necessary for any practical application.

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